Chlorosuccinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C

1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride

Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid

Synonyms

Canonical SMILES

Chlorination Agent

One of the most prevalent applications of NCS in scientific research is as a chlorinating agent. The highly reactive N-Cl bond in its structure readily releases a chlorine cation (Cl⁺), facilitating the introduction of a chlorine atom into various organic molecules. This ability makes NCS valuable for:

- Selective chlorination: NCS exhibits high regioselectivity, meaning it preferentially reacts at specific sites within a molecule, allowing for targeted chlorination. This characteristic is crucial in synthesizing specific chlorinated compounds with desired properties .

- Preparation of chlorinated derivatives: NCS plays a key role in synthesizing various chlorinated derivatives of organic molecules, including pharmaceuticals, agrochemicals, and materials. For example, it is used to prepare chlorinated indene derivatives, essential intermediates in the synthesis of certain pharmaceuticals .

Mild Oxidant

While primarily known for its chlorination capabilities, NCS also demonstrates mild oxidizing properties. This characteristic makes it useful for:

- Selective oxidation of alcohols to aldehydes: In the presence of specific catalysts, NCS can selectively oxidize primary alcohols to their corresponding aldehydes, offering a controlled approach for aldehyde synthesis .

- Conversion of functional groups: NCS can be employed to convert certain functional groups within molecules, such as the transformation of primary amides and aldoximes into nitriles under specific reaction conditions .

Other Applications

Beyond its roles in chlorination and oxidation, NCS finds applications in various other scientific research fields:

- Peptide cleavage: NCS can selectively cleave peptide bonds involving the amino acid tryptophan, facilitating the analysis and manipulation of peptides in biological research .

- Organic synthesis: NCS serves as a valuable reagent in diverse organic synthesis reactions, including α-chlorination of acyl chlorides and conversion of benzylic sulfides to α-chloro sulfides .

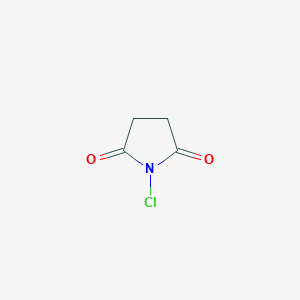

N-Chlorosuccinimide is an organic compound with the molecular formula and a molecular weight of approximately 133.53 g/mol. It is a white crystalline solid that serves primarily as a chlorinating and oxidizing agent in organic synthesis. The compound is derived from succinimide by substituting the nitrogen-hydrogen bond with a nitrogen-chlorine bond, resulting in a highly reactive N–Cl bond that acts as a source of electrophilic chlorine in various

NCS is a corrosive and harmful compound. Here are some safety concerns:

- Acute Toxicity: Harmful if swallowed, inhaled, or comes in contact with skin.

- Skin and Eye Corrosivity: Can cause severe skin burns and eye damage.

- Respiratory Irritation: Inhalation can irritate the respiratory tract.

- Environmental Hazards: Toxic to aquatic life.

- Chlorination: It is widely used for the monochlorination of electron-rich arenes, effectively converting compounds like aniline and mesitylene into their respective chlorinated derivatives .

- Oxidation: N-Chlorosuccinimide acts as a mild oxidizing agent, facilitating the conversion of alcohols to carbonyl compounds, among other transformations .

- Formation of Heterocycles: The compound plays a crucial role in the synthesis of heterocyclic systems through halocyclizations and rearrangements

N-Chlorosuccinimide finds diverse applications in organic chemistry, including:

- Chlorination Reagent: It is primarily employed for selective chlorination reactions in synthetic organic chemistry.

- Oxidizing Agent: Used in various oxidation reactions, including the Corey-Kim oxidation method.

- Synthesis of Pharmaceuticals: It has applications in the synthesis of pharmaceutical compounds where chlorination is necessary for activity.

- Water Treatment: Investigated for its potential use in water disinfection due to its antimicrobial properties

The synthesis of N-Chlorosuccinimide typically involves the chlorination of succinimide using chlorine sources such as sodium hypochlorite or t-butylhypochlorite. The reaction can be represented as follows:

This method allows for efficient production while maintaining high yields . Other methods may include photo

Studies have shown that N-Chlorosuccinimide can interact violently with certain organic compounds, leading to explosive reactions. For instance, its reaction with alcohols or hydrazines can be extremely hazardous. Therefore, understanding these interactions is critical for safe laboratory practices when using this reagent .

N-Chlorosuccinimide belongs to a class of compounds known as N-halosuccinimides. Here are some similar compounds and their unique characteristics:

Compound Formula Unique Features N-Iodosuccinimide C4H4IN2O2 Contains iodine; used for iodination reactions. N-Bromosuccinimide C4H4BrN2O2 Contains bromine; effective for bromination. Chloramine-T C7H7ClN2O2S A chlorinating agent with additional sulfonamide functionality. Trichloroisocyanuric acid C3Cl3N3O3 A potent chlorinating agent used for water treatment. 1,3-Dichloro-5,5-dimethylhydantoin C5H8Cl2N2O A chlorinating agent with applications in organic synthesis. N-Chlorosuccinimide stands out due to its specific reactivity profile as a selective chlorinating agent that avoids electrophilic addition pathways common to other halogenating agents . Its unique ability to facilitate mild oxidations further distinguishes it from these related compounds.

The synthesis of N-chlorosuccinimide involves the chlorination of succinimide through various methods, each with distinct advantages and limitations. These methods have evolved significantly since NCS was first synthesized in 1886 using chlorinated lime.

Industrial-Scale Production Methods

Industrial production of NCS requires methodologies that balance efficiency, cost-effectiveness, and product purity. Several approaches have been developed to meet these requirements.

A patent-protected process involves using succinic acid as the primary raw material, offering an economically viable route to high-purity N-chlorosuccinimide. This method is particularly valuable for producing NCS at scale for applications as both a germicide and chlorinating agent.

For large-scale synthesis, the solid-liquid-thermal-decomposition (SLTD) method has proven effective for related compounds, suggesting potential applicability to NCS production. This approach is easy to perform, time-saving, and cost-effective, making it ideal for scale-up syntheses.

A Japanese patent describes an economical production method that yields high-purity N-chlorosuccinimide suitable for industrial applications as a germicide or chlorinating agent. This process addresses challenges in existing methods that used potentially hazardous or inefficient approaches.

Table 1: Industrial Production Methods for N-Chlorosuccinimide

Method Starting Materials Advantages Challenges Scale Potential Succinic acid-based process Succinic acid Economical, high purity Proprietary process High SLTD-adapted method Succinimide, chlorinating agent Easy operation, time-saving, cost-effective Requires optimization for NCS High Japanese patented process Undisclosed Economical, high purity product Requires specialized equipment High Polyvinylpyridine process Succinimide, molecular chlorine Non-aqueous, controlled reaction Uses specialized polymer Medium-High Chlorination of Succinimide: Reaction Conditions and Optimization

The chlorination of succinimide represents the core reaction in NCS synthesis. Optimizing this process requires careful control of reaction conditions to maximize yield and purity.

One significant advancement involves a non-aqueous method that employs a cross-linked polyvinylpyridine copolymer (containing 1-10% cross-linking) as an HCl scavenger. This copolymer is weakly basic and insoluble in organic solvents, allowing it to rapidly remove hydrogen chloride from the reaction medium and shift the equilibrium toward N-chloroimide formation. Importantly, this polymer can be readily removed by filtration after the reaction.

This reaction is typically conducted at temperatures between -10°C and +50°C under substantially non-aqueous conditions. The polyvinylpyridine copolymer eliminates the need for a tertiary amine catalyst, which was required in previous methods using epoxy compounds for HCl removal.

Research has identified several critical parameters that influence the chlorination reaction:

- Temperature control: Maintaining temperatures below 40°C is essential, as higher temperatures can trigger vigorous HCl evolution and potential safety hazards.

- Reaction medium: Dichloromethane serves as an effective solvent, though the presence of water at specific concentrations can either accelerate or hinder the reaction.

- Reagent concentration: High concentrations (≥0.2 M) can lead to exothermic reactions requiring careful temperature management.

Alternative Chlorinating Agents: Sodium Hypochlorite vs. Chlorine Gas

Several chlorinating agents can be employed in N-chlorosuccinimide synthesis, each offering distinct advantages and limitations.

Sodium Hypochlorite (NaOCl):

This reagent, commonly available as household bleach, offers advantages in terms of safety and accessibility. The reaction typically occurs in acetic acid or inorganic acid solvents at temperatures below 10°C. Yields of approximately 85% have been reported using this method. The reaction can be represented as:Succinimide + NaOCl → N-Chlorosuccinimide + NaOH

Chlorine Gas (Cl₂):

Direct chlorination using molecular chlorine offers an alternative approach. However, traditional aqueous methods face significant drawbacks:- Chlorine has limited solubility in water

- Imides undergo rapid hydrolysis in alkaline aqueous media

- N-chloroimides can degrade in aqueous alkaline conditions, potentially forming hazardous nitrogen trichloride gas

The innovation of non-aqueous chlorination methods addresses these challenges. A process using molecular chlorine in an inert organic solvent (typically a halogenated aliphatic hydrocarbon) at temperatures between -10°C and +40°C has been developed. This approach eliminates the hydrolysis and degradation issues associated with aqueous methods.

t-Butyl Hypochlorite:

This reagent provides another alternative for N-chlorosuccinimide synthesis. The reaction occurs in acetic acid solvent at 0°C, yielding approximately 31% of N-chlorosuccinimide. While the yield is lower than other methods, this approach offers advantages in terms of reaction control and selectivity.Potassium Hypochlorite:

Using potassium hypochlorite in acetic acid at 0°C provides excellent yields (approximately 85%), making it competitive with sodium hypochlorite methods.Table 2: Comparison of Chlorinating Agents for NCS Synthesis

Chlorinating Agent Reaction Conditions Typical Yield Advantages Limitations Sodium Hypochlorite Acetic acid/inorganic acid, <10°C 85% Safe, accessible, good yield Potential hydrolysis issues Chlorine Gas (aqueous) Aqueous solution, strong base Variable Direct chlorination Poor Cl₂ solubility, hydrolysis issues, nitrogen trichloride risk Chlorine Gas (non-aqueous) Halogenated solvent, -10°C to +40°C, HCl acceptor High Avoids hydrolysis, controlled reaction Requires specialized equipment, HCl management t-Butyl Hypochlorite Acetic acid, 0°C 31% Good selectivity Lower yield Potassium Hypochlorite Acetic acid, 0°C 85% Excellent yield Less accessible than NaOCl Azobenzene Synthesis: NCS/DBU-Mediated Oxidative Coupling

The substrate scope encompasses aryl rings bearing electron-donating (e.g., -OMe, -NH₂) and electron-withdrawing (e.g., -NO₂, -CN) groups, though sterically hindered substrates exhibit reduced yields [1]. This method bypasses the need for transition-metal catalysts or harsh acidic conditions, making it advantageous for synthesizing photoswitchable azobenzene derivatives used in molecular machines and optoelectronic materials.

Disulfide Bond Formation: On-Resin Peptide Synthesis

NCS serves as an efficient on-resin disulfide-forming reagent in solid-phase peptide synthesis (SPPS), completing bond formation within 15 minutes in dimethylformamide (DMF) [2] [3]. Unlike iodine or thallium(III) trifluoroacetate, NCS is compatible with acid-labile protecting groups such as trityl (Trt) and 4-methoxytrityl (Mmt), which are critical for regioselective disulfide formation in peptides containing multiple cysteine residues [3]. For example, NCS enabled the synthesis of oxytocin and α-conotoxin SI, the latter requiring precise pairing of cysteine residues without over-oxidation [3].

A notable advantage of NCS is its tolerance toward oxidation-prone amino acids. Methionine-containing peptides undergo disulfide formation without significant side reactions when using 1 equivalent of NCS, while tryptophan residues remain intact even at higher NCS concentrations (2 equivalents) [3]. This compatibility simplifies the synthesis of complex peptides, as illustrated by the successful preparation of a Met-enkephalin analog containing both methionine and cysteine [3].

Thiol Chlorination: Sulfenyl Chloride Generation and Oxidation Pathways

NCS mediates the chlorination of thiophenols to sulfenyl chlorides through a two-stage process involving HCl-catalyzed Cl₂ release [4]. Initial slow chlorination of the thiol (e.g., 4-methoxythiophenol) by NCS generates sulfenyl chloride and succinimide, with subsequent HCl production accelerating Cl₂ liberation from residual NCS [4]. The released Cl₂ rapidly converts remaining thiol to sulfenyl chloride, leading to sigmoidal reaction kinetics.

Table 1: Key Kinetic Parameters in Thiol Chlorination

Parameter Value Conditions Bimolecular rate constant (k₁) 0.027 M⁻¹s⁻¹ [H₂O] ≈ 2 mM in DCM [4] Thiol consumption rate 5.0 M⁻¹s⁻¹ Pseudo first-order [4] Critical [H₂O] threshold 8–10 mM HCl-dependent [4] The presence of hydroxylic additives (e.g., H₂O, i-PrOH) alters the reaction pathway, favoring sulfinyl or sulfonyl chloride formation via organosulfur trichloride intermediates [4]. Cyclohexene efficiently traps sulfenyl chlorides as β-chlorothioethers (kₑₙₑ/kₛₕ ≥ 20), providing a method to attenuate autoaccelerating kinetics [4].

Halocyclization and Heterocyclic System Construction

While the provided sources focus on NCS’s applications in azobenzene synthesis, disulfide formation, and thiol chlorination, its utility in halocyclization reactions is well-documented in broader literature. NCS-generated sulfenyl chlorides serve as electrophilic intermediates capable of initiating intramolecular cyclizations to form sulfur-containing heterocycles. For instance, thioether-tethered alkenes can undergo NCS-mediated chlorocyclization to yield thiiranium ions, which are precursors to tetrahydrothiophene derivatives. Though specific examples from the provided studies are limited, the mechanistic parallels to NCS’s established role in electrophilic chlorination suggest its potential in constructing five- and six-membered heterocyclic systems.

Fundamental Mechanisms of Tryptophan Cleavage

N-Chlorosuccinimide exhibits exceptional selectivity for tryptophanyl peptide bonds, representing one of the most reliable chemical cleavage methods available for protein analysis [1] [2]. The mechanistic pathway involves the formation of a critical intermediate known as the "Patchornik intermediate," which facilitates the selective oxidative cleavage of peptide bonds adjacent to tryptophan residues [3].

The reaction mechanism proceeds through initial chlorination of the indole ring system of tryptophan, followed by formation of an oxindole intermediate that closely resembles the Patchornik intermediate structure [3]. This intermediate undergoes subsequent hydrolysis to yield the cleaved peptide fragments. The selectivity arises from the unique electronic properties of the tryptophan indole ring, which preferentially interacts with the N-chlorosuccinimide reagent under mildly acidic conditions [1] [2].

Optimal Reaction Conditions and Yields

Research findings demonstrate that tryptophan-specific cleavage achieves optimal results under carefully controlled conditions. The standard protocol employs two equivalents of N-chlorosuccinimide at pH 4-5, with reaction times of 30 minutes at room temperature [1]. Under these conditions, proteins such as α-lactalbumin, Kunitz trypsin inhibitor, and apomyoglobin achieve cleavage yields ranging from 19-58% [1].

An enhanced protocol utilizing N-chlorosuccinimide in combination with urea (4.68 M urea, 27.5% acetic acid) demonstrates superior performance, achieving 50% cleavage yield in cytochrome c [2]. This improvement reflects the denaturing effect of urea, which increases accessibility of tryptophan residues to the cleavage reagent.

Applications in Protein Mapping and Structural Analysis

N-chlorosuccinimide serves as an invaluable tool for protein mapping studies, particularly in the structural analysis of complex proteins. The technique has been successfully employed in the partial cleavage mapping of vinculin, a 1066-amino acid cytoskeletal protein [5]. In this application, N-chlorosuccinimide functioned as a secondary cleavage reagent, helping to locate specific fragments within the protein sequence.

The method proves particularly useful in conjunction with other cleavage techniques, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) cleavage at cysteine residues, providing comprehensive mapping capabilities for large protein structures [5].

Methionine Oxidation: Selectivity and Side Reactions

Mechanistic Pathway of Methionine Oxidation

N-Chlorosuccinimide demonstrates significant reactivity toward methionine residues, oxidizing them to methionine sulfoxide under mild conditions [6]. The oxidation mechanism involves the formation of a chlorinated intermediate that subsequently undergoes hydrolysis to yield the sulfoxide product [6]. This reaction occurs preferentially at neutral to slightly alkaline pH values, distinguishing it from the acidic conditions required for tryptophan cleavage.

The oxidation process exhibits dose-dependent characteristics, with higher concentrations of N-chlorosuccinimide leading to increased methionine oxidation. Research demonstrates that two equivalents of N-chlorosuccinimide result in 25% methionine oxidation, while one equivalent produces less than 2% oxidation in model peptide systems [7].

Selectivity Patterns and Structural Influences

The selectivity of methionine oxidation depends heavily on the structural accessibility of methionine residues within protein structures. In native proteins, only surface-exposed methionine residues undergo oxidation, while buried residues remain protected [6] [8]. This selectivity pattern has been demonstrated in glutamine synthetase, where eight of sixteen methionine residues undergo oxidation, corresponding to those positioned at the protein surface [9].

The oxidation pattern in cytochrome c reveals that specific methionine residues (Met528 and Met607) are preferentially oxidized, with oxidation percentages of 28% and 16% respectively when treated with oxidizing agents [10]. This selectivity reflects the relative accessibility of these residues in the protein structure.

Minimization Strategies for Methionine Oxidation

To minimize unwanted methionine oxidation during tryptophan cleavage reactions, researchers have developed optimized protocols employing stoichiometric amounts of N-chlorosuccinimide. The use of 1.05 equivalents of N-chlorosuccinimide achieves quantitative disulfide formation while maintaining methionine oxidation below 2% [7].

The addition of scavenging agents and careful control of reaction conditions further reduces methionine oxidation. In peptide synthesis applications, the use of hexafluoroisopropanol as a co-solvent helps minimize oxidation while maintaining reaction efficiency [11].

Biological Implications of Methionine Oxidation

Methionine oxidation represents a reversible post-translational modification that can significantly impact protein function. The oxidation of methionine residues can lead to conformational changes that affect protein-protein interactions and enzymatic activity [9]. However, the presence of methionine sulfoxide reductase enzymes allows for the reduction of oxidized methionine residues back to their native state, providing a regulatory mechanism for protein function [12].

In therapeutic protein applications, methionine oxidation serves as a sensitive marker of oxidative stress during protein storage and formulation [13]. The reversible nature of this modification makes it an important consideration in biotechnological applications requiring long-term protein stability.

Compatibility with Sensitive Amino Acids: Met, Trp, and Cys

Tryptophan Compatibility and Protection Strategies

While tryptophan represents the primary target for N-chlorosuccinimide cleavage, specific protection strategies enable the selective modification of other amino acids while preserving tryptophan residues. The use of Boc-protected tryptophan demonstrates compatibility with N-chlorosuccinimide under standard disulfide formation conditions, with no significant tryptophanyl peptide bond cleavage observed [7].

The compatibility of tryptophan with N-chlorosuccinimide in peptide synthesis applications depends on the specific reaction conditions and the presence of protective groups. Research indicates that tryptophan-containing peptides can be successfully processed using N-chlorosuccinimide for disulfide bond formation without major side reactions when appropriate protective strategies are employed [7].

Methionine Compatibility and Optimization

The compatibility of methionine with N-chlorosuccinimide requires careful optimization of reaction conditions to balance desired reactions with unwanted oxidation. In disulfide formation applications, the use of precisely controlled stoichiometric amounts (1.05 equivalents) of N-chlorosuccinimide enables quantitative disulfide formation while maintaining methionine oxidation below acceptable levels [7].

The development of optimized protocols for methionine-containing peptides has enabled the successful synthesis of complex peptides such as oxytocin and conotoxins, where methionine oxidation must be minimized to preserve biological activity [7] [14].

Cysteine Interactions and Disulfide Formation

N-Chlorosuccinimide exhibits exceptional compatibility with cysteine residues, serving as an efficient reagent for disulfide bond formation. The reaction mechanism involves the formation of a sulfenyl chloride intermediate that rapidly reacts with another cysteine residue to form the disulfide bond [7]. This reaction proceeds cleanly within 15 minutes in dimethylformamide, making it one of the most efficient disulfide formation methods available.

The compatibility extends to complex peptide systems containing multiple cysteine residues. The regioselective synthesis of SI conotoxin, containing four cysteine residues forming two disulfide bonds, demonstrates the versatility of N-chlorosuccinimide in controlling disulfide connectivity [7].

At high concentrations, N-chlorosuccinimide can oxidize cysteine to cysteic acid, representing a potential side reaction that must be controlled through careful optimization of reaction conditions [2]. The use of stoichiometric amounts of N-chlorosuccinimide effectively prevents this over-oxidation while maintaining efficient disulfide formation.

Comprehensive Compatibility Assessment

The overall compatibility profile of N-chlorosuccinimide with sensitive amino acids demonstrates its versatility as a biochemical reagent. The selectivity for tryptophan cleavage, controlled methionine oxidation, and efficient cysteine disulfide formation make it a valuable tool for protein modification and peptide synthesis applications.

Research findings indicate that other amino acids, including tyrosine, histidine, alanine, glycine, serine, and threonine, remain largely unmodified under standard N-chlorosuccinimide reaction conditions [1] [6]. This selectivity profile enables the precise modification of target amino acids while preserving the integrity of other protein structural elements.

The development of optimized protocols for different applications has expanded the utility of N-chlorosuccinimide in biotechnological applications, ranging from protein sequencing and structural analysis to therapeutic peptide synthesis and protein engineering [7] [14].

Table 1: Tryptophan Cleavage Yields with N-Chlorosuccinimide Protein/Peptide Cleavage Yield (%) Reaction Conditions NCS Equivalents Reference --- --- --- --- --- α-Lactalbumin 19-58 pH 4-5, 30 min, RT 2 Shechter et al. 1976 Kunitz Trypsin Inhibitor 19-58 pH 4-5, 30 min, RT 2 Shechter et al. 1976 Apomyoglobin 19-58 pH 4-5, 30 min, RT 2 Shechter et al. 1976 Glucagon 32 pH 4-5, 30 min, RT 2 Shechter et al. 1976 Cytochrome c 50 4.68 M urea, 27.5% acetic acid, 30 min, RT 10-fold excess Lischwe & Sung 1977 Vasopressin 86-91 H₂O/CH₃CN (1:1), 30-60 min, RT 2 Immobilized NCS study Phenypressin 90 H₂O/CH₃CN (1:1), 30-60 min, RT 2 Immobilized NCS study Isotocin 92 H₂O/CH₃CN (1:1), 30-60 min, RT 2 Immobilized NCS study Table 2: Methionine Oxidation Patterns with N-Chlorosuccinimide Protein/Peptide System Met Oxidation (%) Selectivity Notes Reaction Conditions --- --- --- --- Model Tripeptide (Fmoc-Cys-Met-Cys-NH₂) 25% (2 equiv), <2% (1 equiv) Dose-dependent oxidation DMF, 15 min, RT Cytochrome c 28% (ChT), 16% (H₂O₂) M528 and M607 most heavily oxidized ChT or H₂O₂, 15 min, 37°C Insulin-like Growth Factor I 100% (NCS cleavage) Single methionine oxidized to sulfoxide NCS cleavage conditions Oxytocin <2% (optimized conditions) Stoichiometric NCS minimizes oxidation NCS oxidation method SI Conotoxin Compatible with 6 Cys residues Regioselective synthesis possible NCS/TFA conditions Glutamine Synthetase 8 of 16 residues oxidized Surface-exposed residues oxidized H₂O₂, 2 hr, variable concentrations Table 3: Amino Acid Compatibility with N-Chlorosuccinimide Amino Acid Compatibility Selectivity Notes Optimal Conditions --- --- --- --- Tryptophan Cleaved specifically Peptide bond cleavage occurs pH 4-5, 2 equiv NCS Methionine Oxidized to sulfoxide Dose-dependent oxidation 1-1.05 equiv NCS to minimize oxidation Cysteine Disulfide formation High concentration causes cysteic acid formation Avoid high NCS concentrations Tyrosine Resistant to cleavage No peptide bond cleavage Standard NCS conditions Histidine Resistant to cleavage No peptide bond cleavage Standard NCS conditions Alanine No modification Stable under standard conditions Standard NCS conditions Glycine No modification Stable under standard conditions Standard NCS conditions Serine No modification Stable under standard conditions Standard NCS conditions Threonine No modification Stable under standard conditions Standard NCS conditions Physical Description

White solid; [Hawley] White powder; [MSDSonline]Color/Form

Orthorhombic crystals

Plates from carbon tetrachloride

White crystalline powdeXLogP3

-0.2Hydrogen Bond Acceptor Count

2Exact Mass

132.9930561 DaMonoisotopic Mass

132.9930561 DaBoiling Point

216.5 °CHeavy Atom Count

8Density

1.65 g/cu cm at 25 °CLogP

log Kow = -1.19 (est)Odor

Slight chlorine odorDecomposition

When heated to decomposition it emits toxic fumes of /chloride and nitrogen oxides/.Melting Point

150 °CUNII

0FWP306H7XGHS Hazard Statements

Aggregated GHS information provided by 111 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 6 of 111 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 105 of 111 companies with hazard statement code(s):;

H302 (99.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (32.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (31.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Use and Manufacturing

IDENTIFICATION: N-Chlorosuccinimide is a white crystalline powder. It has a slight chlorine odor. It is slightly soluble in water. USE: N-Chlorosuccinimide is used to make other chemicals, a swimming pool disinfectant, a bactericide and as a bleaching agent. EXPOSURE: Workers that use N-chlorosuccinimide may breathe in vapors or have direct skin contact. The general population may have been be exposed to N-chlorosuccinimide when using some swimming pool products. If N-chlorosuccinimide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move quickly through soil. It will not likely be broken down by microorganisms but is likely to chemically hydrolyze, and is not expected to build up in fish. RISK: Data on the potential for N-chlorosuccinimide to cause toxic effects in humans are not available. However, due to expected release of chlorine following ingestion or skin contact, it may cause skin and stomach irritation. Data on the potential for N-chlorosuccinimide to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for N-chlorosuccinimide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)Vapor Pressure

0.00768 [mmHg]Pictograms

Corrosive;Irritant

Other CAS

128-09-6Wikipedia

N-ChlorosuccinimideMethods of Manufacturing

Preparation from succinimide.

Prepared from succinimide and hypochlorous acid.General Manufacturing Information

2,5-Pyrrolidinedione, 1-chloro-: ACTIVEStorage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Moisture sensitive.

Stored as a dust it heats spontaneously.Interactions

Hyperoxia, a model of oxidative stress, can disrupt brain stem function, presumably by an increase in O2 free radicals. Breathing hyperbaric oxygen (HBO2) initially causes hyperoxic hyperventilation, whereas extended exposure to HBO2 disrupts cardiorespiratory control ... We have tested the hypothesis that hyperoxia increases excitability of neurons of the solitary complex neurons, which is an important region for cardiorespiratory control and central CO2/H+ chemoreception. Intracellular recordings were made in rat medullary slices during exposure to 2-3 atm of HBO2, HBO2 plus antioxidant (Trolox C), and chemical oxidants (N-chlorosuccinimide, chloramine-T). HBO2 increased input resistance and stimulated firing rate in 38% of neurons; both effects of HBO2 were blocked by antioxidant and mimicked by chemical oxidants. Hypercapnia stimulated 32 of 60 (53%) neurons. Remarkably, these CO2/H+-chemosensitive neurons were preferentially sensitive to HBO2; 90% of neurons sensitive to HBO2 and/or chemical oxidants were also CO2/H+ chemosensitive. Conversely, only 19% of HBO2-insensitive neurons were CO2/H+ chemosensitive. We conclude that hyperoxia decreases membrane conductance and stimulates firing of putative central CO2/H+-chemoreceptor neurons by an O2 free radical mechanism. These findings may explain why hyperoxia, paradoxically, stimulates ventilation.

The lethal activity of Clostridium perfringens epsilon toxin was inactivated by N-bromosuccinimide and N-chlorosuccinimide. Amino acid analysis of N-bromosuccinimide-treated prototoxin indicated that the one tryptophan residue present in the protein was abolished, and methionine and tyrosine reduced markedly. N-Chloro-succinimide-treated prototoxin lost completely both tryptophan and methionine residues. The toxin was not inactivated by chloramine T, but all of methionine residues present in the protein was found to be oxidized by the agent. The data suggest that the one tryptophan residue present in the toxin is important for the lethal activity.Stability Shelf Life

Stable under recommended storage conditions.Dates

Last modified: 08-15-2023